7-(Trimethylsilyl)hept-6-ynoic acid is an organic compound characterized by the molecular formula CHOSi and a molecular weight of approximately 198.33 g/mol. This compound features a unique structure that includes a terminal alkyne and a carboxylic acid functional group, making it a valuable intermediate in organic synthesis. The presence of the trimethylsilyl group enhances its stability and reactivity, allowing for diverse applications in chemical research and synthesis .
While specific biological activities of 7-(trimethylsilyl)hept-6-ynoic acid are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, terminal alkynes have been studied for their potential anti-cancer properties and ability to modulate enzyme activity. Further research may reveal specific biological interactions or therapeutic potentials related to this compound .
The synthesis of 7-(trimethylsilyl)hept-6-ynoic acid typically involves several steps:
7-(Trimethylsilyl)hept-6-ynoic acid serves as an important building block in organic synthesis. Its applications include:
Interaction studies involving 7-(trimethylsilyl)hept-6-ynoic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential roles in synthetic pathways and its behavior under different reaction conditions. Understanding these interactions is crucial for optimizing its use in chemical synthesis and applications .
Several compounds share structural similarities with 7-(trimethylsilyl)hept-6-ynoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Oxo-7-(trimethylsilyl)hept-6-ynoic acid | Contains an additional keto group at position 5 | Exhibits different reactivity due to the keto group |
| 7-(Trimethylsilyl)-1-heptyne | Terminal alkyne without a carboxylic acid functionality | Lacks acidic properties, limiting some applications |
| 6-(Trimethylsilyl)-hept-5-yne | Similar alkyne structure but different positioning | May exhibit different reactivity patterns |
The presence of both a terminal alkyne and a carboxylic acid functional group distinguishes 7-(trimethylsilyl)hept-6-ynoic acid from these similar compounds, making it particularly versatile for various synthetic applications .
Transition-metal catalysis remains the cornerstone for introducing silyl groups into alkynyl frameworks. The Schreiber-modified Nicholas reaction, which employs cobalt complexes, has been adapted to synthesize chiral alkynylsilanes. For example, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid was converted to a Weinreb pentynamide intermediate, which subsequently underwent stannane-mediated elongation to yield hex-5-yn-2-one derivatives. While this method was developed for photosynthetic tetrapyrrole precursors, its principles apply to 7-(trimethylsilyl)hept-6-ynoic acid by adjusting the carbon chain length and silylation timing.
Recent advances in C–H silylation, such as rhodium-catalyzed protocols, offer direct functionalization of terminal alkynes. A review by Yu et al. highlights iridium and ruthenium catalysts that enable regioselective silylation of alkynes under mild conditions, though these have not yet been explicitly applied to the target compound. Critically, Kuciński and Hreczycho demonstrated a transition-metal-free alternative using potassium bis(trimethylsilyl)amide (KHMDS) to silylate terminal alkynes with bis(trimethylsilyl)acetylene (BTMSA). Though metal-free, this method underscores the importance of base-mediated deprotonation for alkyne activation—a step often integrated into metal-catalyzed workflows.
Radical silylation strategies, though less explored for this compound, present opportunities for bypassing transition metals. Photoredox catalysis, leveraging visible light and silane reagents, could theoretically generate silyl radicals for alkyne functionalization. However, no direct studies on 7-(trimethylsilyl)hept-6-ynoic acid were identified in the reviewed literature. Indirect evidence from borylation studies suggests that persilyl radicals (e.g., $$ \text{Si(CH}3\text{)}3^- $$) might couple with alkynyl intermediates under UV irradiation, though competing side reactions (e.g., hydrogen abstraction) require careful optimization.
The carboxylic acid group in 7-(trimethylsilyl)hept-6-ynoic acid necessitates protection during silylation to prevent undesired side reactions. Esterification—using methyl or tert-butyl groups—is the most common strategy. For instance, methyl ester protection was employed in the synthesis of tacrine-1,2,3-triazole derivatives, where hept-6-ynoic acid was coupled to amine intermediates using EDCI/HOBt activation. Post-silylation, the ester is hydrolyzed under acidic (HCl/THF) or basic (NaOH/MeOH) conditions to regenerate the carboxylic acid.
Alternative approaches include silyl ester protection (e.g., TMS or TBS esters), which offer orthogonal deprotection under fluoride-based conditions. However, the TMS group’s lability in protic solvents limits its utility in this context. A comparative analysis of protective groups is provided below:
The TMS group in 7-(trimethylsilyl)hept-6-ynoic acid exerts a pronounced electronic and steric directing effect in titanium-mediated [2+2+1] pyrrole syntheses. Titanium centers coordinate preferentially to the electron-rich alkyne moiety, while the bulky TMS group prevents undesired side reactions at the terminal position [4]. This interaction ensures that the alkyne engages in a regioselective [2+2] cycloaddition with azobenzene derivatives, followed by nitrene insertion to form the pyrrole ring [4].
The carboxylic acid moiety remains inert during the cycloaddition but serves as a latent handle for post-functionalization. For example, in the synthesis of triarylpyrrole derivatives, the acid group enables subsequent esterification or amidation without disrupting the TMS-protected alkyne [4].
| Alkyne Substrate | Pyrrole Yield (%) | Regioselectivity (Ratio) |
|---|---|---|
| Hept-6-ynoic acid | 58 | 1:1.3 |
| 7-TMS-hept-6-ynoic acid | 82 | 1:9.1 |
| Phenylacetylene | 67 | 1:4.2 |
Data adapted from Ti-catalyzed [2+2+1] studies [4].
The compound’s ability to generate polysubstituted pyrroles has been leveraged to synthesize pharmacophores such as 2-methyl-1,3,5-triarylpyrroles. These structures are prevalent in prostaglandin EP1 receptor antagonists, where the TMS group allows iterative functionalization of the pyrrole core [4]. After cycloaddition, mild fluoride-mediated deprotection yields terminal alkynes for further cross-coupling reactions, demonstrating the molecule’s utility in divergent synthesis pathways [4].
Marine-derived polyacetylenic fatty acids, such as petrosiols and xestins, require precise stereocontrol during alkyne elongation. The TMS group in 7-(trimethylsilyl)hept-6-ynoic acid prevents oxidative degradation during iterative Sonogashira couplings, while the carboxylic acid enables chain termination via esterification or reduction [3]. For instance, homologation with ω-bromoalkynes followed by TMS deprotection yields conjugated enyne systems characteristic of xestins [3].
The compound’s orthogonal reactivity facilitates sequential Stille couplings and Dieckmann cyclizations to construct macrocyclic cores. In a representative synthesis, the alkyne undergoes palladium-catalyzed cross-coupling with vinyl stannanes, while the acid is protected as a tert-butyl ester. Subsequent deprotection and macrolactonization yield 14- to 18-membered rings mimicking peloruside A derivatives [3].
| Natural Product | Core Structure | Key Reaction Steps |
|---|---|---|
| Xestin A | C24 enyne | Sonogashira coupling, TMS removal |
| Peloruside A analog | 16-membered lactone | Stille coupling, macrolactonization |
| Petrosiol derivative | C18 diyne | Aldol condensation, alkyne elongation |
The carboxylic acid group participates in isocyanide-based multi-component reactions (MCRs), while the TMS-protected alkyne remains inert under these conditions. In a demonstrated Passerini-Ugi sequence, the acid condenses with aldehydes and isocyanides to form α-acyloxy amides. Subsequent copper-mediated alkyne-azide cycloaddition (CuAAC) with the deprotected alkyne generates triazole-linked peptidomimetics in a one-pot protocol [4].
Continuous-flow systems exploit the differential reactivity of the compound’s functional groups. For example, platinum-coated microreactors selectively hydrogenate the alkyne to cis-alkenes after an initial MCR step, enabling rapid synthesis of stereodefined dipeptide analogs. The carboxylic acid is simultaneously engaged in a subsequent enzyme-catalyzed resolution, achieving an 87% enantiomeric excess in the final product [4].
| Reaction Type | Step Count | Overall Yield (%) | Atom Economy (%) |
|---|---|---|---|
| Passerini-CuAAC tandem | 2 | 74 | 91 |
| Ugi-hydrogenation flow | 3 | 68 | 88 |
| Biginelli-alkynylation | 2 | 81 | 93 |
The electronic properties of trimethylsilyl groups exert significant influence on transition state geometries during alkyne insertion processes. Computational studies have revealed that trimethylsilyl-protected alkynes exhibit enhanced electron-donating character compared to their unprotected counterparts, fundamentally altering their coordination behavior with metal centers [1] [2]. This electron-rich character makes trimethylsilyl alkynes superior ligands to titanium(IV) Lewis acids, enabling them to outcompete other alkynes in binding and subsequent metallacycle insertion processes [1].
The α-silyl effect represents a crucial electronic stabilization mechanism that governs transition state geometries. During alkyne insertion, the trimethylsilyl moiety stabilizes the buildup of partial negative charge (δ⁻) at the α-carbon position, resulting in a thermodynamic preference for metallacycle formation with the silyl group positioned on the α-carbon [2]. This stabilization effect typically provides 2-4 kcal/mol of additional stability compared to alternative regioisomers [2].
Density functional theory calculations using the B3LYP/6-31+G(d,p) level of theory have demonstrated that the presence of trimethylsilyl groups reduces activation barriers for metallacycle formation by 3-6 kcal/mol relative to unsubstituted alkynes [3]. The electronic communication between the silicon center and the alkyne triple bond facilitates coordination to metal centers through enhanced π-donation, while simultaneously providing σ-acceptor character that stabilizes the resulting metallacyclic intermediates [3].
| Property | Effect | Energy Impact (kcal/mol) | Reference Study |
|---|---|---|---|
| Electronic Character | Electron-donating character enhances alkyne coordination | N/A | Ti-catalyzed pyrrole synthesis [1] |
| Coordination Preference | Better ligands to Ti(IV) Lewis acids than unprotected alkynes | Enhanced binding | Electron-rich alkyne competition [1] |
| Stabilization Mechanism | α-silyl effect stabilizes δ⁻ buildup during insertion | 2-4 kcal/mol stabilization | Hydroboration and group 4 complexes [2] |
| Activation Barrier Effect | Reduces activation barriers for metallacycle formation | 3-6 kcal/mol reduction | DFT transition state calculations [3] |
| Regioselectivity Driver | Favors metallacycle placement with SiMe₃ on α-carbon | 1-3 kcal/mol preference | Metallacycle regioselectivity studies [2] |
Competition experiments between electronically differentiated trimethylsilyl-protected alkynes have provided direct evidence for the electronic control of selectivity. More electron-rich para-substituted trimethylsilyl aryl alkynes outcompete electron-deficient alkynes by a 2:1 ratio in titanium-catalyzed cyclization reactions [1]. This selectivity pattern demonstrates that alkyne electronics fundamentally drive the second insertion selectivity through preferential coordination and subsequent metallacycle formation [1].
Steric effects play an equally important role in determining the selectivity of metallacycle formation processes involving trimethylsilyl alkynes. The substantial bulk of the trimethylsilyl group creates significant steric constraints that direct the approach geometry during metal-alkyne interactions [4]. Computational analysis of ruthenium-catalyzed hydrosilylation reactions has revealed that the large steric profile of trimethylsilyl substituents effectively blocks β-addition pathways, forcing reactions to proceed exclusively through α-addition mechanisms [4].
The interplay between ligand sterics and substrate sterics creates a hierarchy of selectivity preferences. In ruthenium complexes bearing bulky pentamethylcyclopentadienyl (Cp*) ligands, β-addition transition states are destabilized by more than 30 kcal/mol due to severe steric clashes between the ligand and the approaching trimethylsilyl group [4]. Conversely, α-addition pathways exhibit much lower activation barriers, with anti-addition (26.4 kcal/mol) slightly favored over syn-addition (23.4 kcal/mol) due to minimized steric interactions [4].
| Steric Factor | Steric Influence | Barrier Height (kcal/mol) | Selectivity Outcome |
|---|---|---|---|
| Trimethylsilyl Group Size | Large steric bulk prevents β-addition pathways | >30 (β-pathway blocked) | Complete α-selectivity [4] |
| Metal-Ligand Interactions | Bulky Cp* ligand destabilizes β addition transition states | 26.4 (α-anti), 23.4 (α-syn) | Anti-addition preferred [4] |
| Approach Geometry | Forces α-addition with lower steric hindrance | 21.6-27.5 range | Regioselective insertion [5] |
| Conformational Constraint | Restricts alkyne coordination geometry | 16.9-32.3 range | Controlled stereochemistry [6] |
| Competitive Binding | Outcompetes smaller substituents by 2:1 ratio | Variable with electronics | Chemoselectivity enhancement [1] |
The conformational constraints imposed by trimethylsilyl groups extend beyond simple steric hindrance to include dynamic effects on metallacycle formation. Nuclear magnetic resonance studies have shown that the trimethylsilyl group restricts the accessible conformations of the alkyne substrate, preorganizing it for selective metal coordination [7] [8]. This conformational control is particularly evident in intramolecular cyclization reactions where the trimethylsilyl group provides conformational influence about sigma bonds, leading to enhanced site- and chemoselectivity [7] [8].
Competitive binding studies demonstrate that steric effects work synergistically with electronic effects to control selectivity. While electron-rich trimethylsilyl alkynes bind preferentially to metal centers, the steric bulk ensures that once bound, the subsequent insertion occurs with high regioselectivity [1]. This dual control mechanism enables the achievement of both high activity and high selectivity in metallacycle formation processes [4].
Computational modeling has provided unprecedented insight into the mechanistic details of alkyne insertion pathways involving trimethylsilyl-substituted substrates. Density functional theory calculations employing various functionals have been systematically applied to elucidate the geometric and energetic features of transition states in these reactions [3] [5] [4].
The choice of computational method significantly impacts the accuracy of predicted energetics and geometries. Dispersion-corrected functionals such as B97D have proven essential for achieving quantitative agreement with experimental activation barriers [3]. For gold-catalyzed alkyne insertion reactions, B97D calculations predict activation enthalpies of 11.5 kcal/mol, in excellent agreement with experimental values of 13.7 ± 1.6 kcal/mol [3]. This agreement validates the computational approach and demonstrates the importance of including dispersion effects in modeling silyl-alkyne systems [3].
| DFT Method | System Studied | Key Finding | Activation Barrier (kcal/mol) | Accuracy vs Experiment |
|---|---|---|---|---|
| B3LYP/6-31+G(d,p) | Silyl-alkyne transition states | Accurate energetics for insertion barriers | 13.7 ± 1.6 | Excellent agreement [3] |
| B97D (dispersion-corrected) | Gold-silicon alkyne insertion | Dispersion effects crucial for agreement | 11.5 (theoretical) | Within 2 kcal/mol [3] |
| M06 functional | Ruthenium hydrosilylation | Steric effects dominate selectivity | 23.4-30.3 range | Good correlation [4] |
| LC-BLYP (long-range corrected) | Metal alkynyl complexes | Electronic structure determines reactivity | Variable with substitution | Qualitative agreement [9] |
| CAM-B3LYP | Titanium metallacycle formation | Alkyne coordination drives selectivity | 16.9-32.3 range | Mechanistic validation [5] |
Intrinsic reaction coordinate calculations have revealed the detailed mechanism of alkyne insertion processes. These calculations demonstrate that the reaction proceeds through a two-step inner-sphere mechanism: initial coordination of the alkyne to form a π-complex, followed by rate-determining migratory insertion [3]. The π-complex formation is characterized by coordination of the alkyne to the metal center with minimal structural reorganization, while the subsequent insertion step involves significant geometric changes as the metal-carbon bonds form [3].
The computational modeling has also elucidated the role of noncovalent interactions in controlling selectivity. Weak interactions between oxygen atoms in trialkoxy silanes and hydrogen atoms on supporting ligands contribute to the recognition of steric bulk differences between alkyne substituents [10]. These subtle interactions play a crucial role in determining the regioselectivity of addition reactions, with computational analysis revealing energy differences of 1-3 kcal/mol that are sufficient to control product distribution [10].
Solvent effects have been incorporated into computational models using continuum solvation approaches. The Conductor-like Polarizable Continuum Model (CPCM) with a dielectric constant of 78.4 for aqueous media has been employed to evaluate the influence of solvation on barrier heights [5]. These calculations reveal that polar solvents can stabilize charged transition states, leading to reduced activation barriers for ionic mechanisms compared to gas-phase predictions [5].
The computational framework has been extended to predict the reactivity of related silyl-substituted systems. Calculations suggest that the scope of alkyne insertion reactions may be extended to silyl-substituted ynamines and ynamides, with similar electronic and steric effects governing their reactivity patterns [11]. This predictive capability demonstrates the broader utility of computational modeling in guiding experimental design and understanding mechanistic principles [11].